molecular formula C20H18O8S B2477396 ethyl 7-(methanesulfonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate CAS No. 610759-22-3

ethyl 7-(methanesulfonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2477396
CAS No.: 610759-22-3
M. Wt: 418.42
InChI Key: GNHJUWYVIDVROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 4H-chromene family, characterized by a fused benzopyran core. Its structure features:

  • Position 2: Ethyl carboxylate group (ester functionality).
  • Position 3: 4-Methoxyphenyl substituent (electron-donating aryl group).
  • Position 4: Oxo group (ketone).
  • Position 7: Methanesulfonyloxy (mesyloxy) group (a strong electron-withdrawing and reactive leaving group).

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8S/c1-4-26-20(22)19-17(12-5-7-13(25-2)8-6-12)18(21)15-10-9-14(11-16(15)27-19)28-29(3,23)24/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHJUWYVIDVROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(methanesulfonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methanesulfonyloxy Group: The methanesulfonyloxy group can be introduced by reacting the chromene intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a suitable esterification reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(methanesulfonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The methanesulfonyloxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 7-(methanesulfonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 7-(methanesulfonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. The compound may also exert its effects by modulating the activity of enzymes or receptors involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight Reference
Ethyl 7-(methanesulfonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate 7: Mesyloxy Ester, aryl, ketone, sulfonate ester ~418.4 g/mol
Ethyl 7-methoxy-4-oxo-4H-chromene-3-carboxylate 7: Methoxy; 3: H Ester, methoxy, ketone ~262.3 g/mol
Ethyl 7-({[5-(acetyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}oxy)-3-(3,4-dimethoxyphenyl)-... 7: Benzofuran-carbonyloxy; 3: 3,4-Dimethoxy Ester, aryl, ketone, benzofuran ~626.6 g/mol
4-(Decyloxy)phenyl 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate 3: 4-Decyloxyphenyl; 7: CF₃ Ester, long alkoxy, trifluoromethyl ~552.5 g/mol
Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate 7: Diethylamino; 3: Methyl ester Ester, tertiary amine, ketone ~275.3 g/mol

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The mesyloxy group in the target compound enhances electrophilicity at position 7 compared to methoxy or benzofuran derivatives, making it more reactive in nucleophilic substitution reactions .
  • Aryl Substituents : The 4-methoxyphenyl group at position 3 (target compound) provides steric bulk and modulates electronic properties, contrasting with simpler aryl or alkoxy groups in analogs .
  • Molecular Weight and Solubility : Higher molecular weight analogs (e.g., benzofuran derivatives) exhibit reduced solubility in polar solvents compared to the target compound .

Physicochemical and Spectral Properties

  • ¹H NMR Shifts: The mesyloxy group in the target compound deshields adjacent protons, causing downfield shifts (~δ 3.0–3.5 ppm for SO₃CH₃) compared to methoxy (~δ 3.8 ppm) . Diethylamino groups (e.g., in methyl 7-(diethylamino)-...) show characteristic quartets at ~δ 3.4 ppm and triplets at ~δ 1.2 ppm .
  • Melting Points :
    • Trifluoromethyl-substituted chromenes (e.g., 4-(decyloxy)phenyl-7-CF₃) exhibit higher melting points (~180–200°C) due to enhanced crystallinity .
    • Target compound’s mesyloxy group may lower melting point due to reduced symmetry .

Biological Activity

Ethyl 7-(methanesulfonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic compound that belongs to the chromene class of organic molecules. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the synthesis, biological activity, mechanisms of action, and comparative studies related to this compound.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Chromene Core : This is achieved through cyclization involving a phenol derivative and an aldehyde or ketone under acidic or basic conditions.
  • Introduction of the Methanesulfonyloxy Group : The chromene intermediate is reacted with methanesulfonyl chloride in the presence of a base like triethylamine.
  • Esterification : The final step involves esterifying the carboxylic acid group with ethanol using a catalyst such as sulfuric acid.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways that regulate cell survival and death.

Table 1: Anticancer Activity in Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MCF-75.5Induction of apoptosis via caspase activation
A5496.2Inhibition of proliferation
HeLa4.8Cell cycle arrest

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes. In vitro studies have shown that this compound can reduce inflammation markers in human cell lines.

Table 2: Inhibition of COX Enzymes

EnzymeIC50 Value (µM)
COX-112.5
COX-28.3

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from oxidative damage, which is linked to numerous diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to caspase activation.
  • Enzyme Inhibition : It inhibits COX enzymes, thereby reducing prostaglandin synthesis associated with inflammation.
  • Radical Scavenging : The methoxy group contributes to its ability to donate electrons and neutralize free radicals.

Comparative Studies

Comparative studies with similar compounds have been conducted to evaluate differences in biological activity:

Table 3: Comparison with Similar Compounds

Compound NameAnticancer Activity (IC50 µM)COX-2 Inhibition (IC50 µM)
This compound5.58.3
Ethyl 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate10.0Not tested
Ethyl 7-(chlorosulfonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate12.0Not tested

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in reduced swelling and inflammatory markers compared to the control group.

Q & A

(Basic) What synthetic methodologies are recommended for the preparation of ethyl 7-(methanesulfonyloxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate?

Methodological Answer:
The synthesis typically involves sequential functionalization of the chromene core. A common approach includes:

Esterification : Reacting 7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylic acid with ethanol under acid catalysis to form the ethyl ester.

Sulfonylation : Introducing the methanesulfonyloxy group at the C7 position using methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or DMAP .
Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (≥95% purity threshold) .

(Basic) How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • Single-crystal X-ray diffraction (XRD) : Resolve the 3D structure and validate substituent positions (e.g., methanesulfonyloxy orientation at C7) .
  • NMR spectroscopy :
    • ¹H NMR : Confirm aromatic proton environments (e.g., 4-methoxyphenyl protons at δ 6.8–7.3 ppm).
    • ¹³C NMR : Identify carbonyl (C4=O at ~180 ppm) and ester (C2-COO at ~165 ppm) groups .

(Advanced) How can substituent effects at the C3 and C7 positions influence biological activity?

Methodological Answer:
Substituents modulate electronic and steric properties, impacting bioactivity. For example:

Substituent PositionFunctional GroupObserved Impact (vs. Parent Chromene)Reference
C34-MethoxyphenylEnhanced π-π stacking in enzyme binding
C7MethanesulfonyloxyIncreased electrophilicity for covalent interactions
Experimental Design :
  • Synthesize analogs with varying substituents (e.g., replacing methoxy with hydroxy or halogen).
  • Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) .

(Advanced) What experimental strategies resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:
Contradictions often arise from pharmacokinetic (PK) variability or metabolite interference. Mitigation strategies include:

Metabolite Profiling : Use LC-MS to identify in vivo degradation products (e.g., ester hydrolysis).

Protein Binding Studies : Assess serum albumin binding via fluorescence quenching to explain reduced free drug availability .

Dose-Response Modeling : Apply allometric scaling to adjust in vitro dosages for in vivo relevance .

(Basic) How can researchers determine the solubility profile of this compound for in vitro assays?

Methodological Answer:
Use a tiered solubility screening protocol:

Shake-Flask Method : Measure equilibrium solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C.

HPLC Quantification : Compare peak areas of saturated solutions against a calibration curve .
Typical Results :

  • PBS: <10 µM (low aqueous solubility).
  • DMSO: >50 mM (suitable for stock solutions) .

(Advanced) What stabilization methods are effective for labile functional groups (e.g., methanesulfonyloxy) during storage?

Methodological Answer:
The methanesulfonyloxy group is prone to hydrolysis under humid conditions. Recommended practices:

  • Storage : Lyophilized solid at -20°C in argon-purged vials.
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV tracking .

(Advanced) How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the C4 carbonyl and Arg120.

MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
Validation : Correlate docking scores with experimental IC₅₀ values from kinase assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.